1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.:
Cat. No.: VC15438178
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 1-oxo-3-propan-2-yl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C15H13N3O/c1-9(2)10-7-14(19)18-13-6-4-3-5-12(13)17-15(18)11(10)8-16/h3-7,9,17H,1-2H3 |
| Standard InChI Key | LAAVBCDIIUQCEV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name 1-oxo-3-propan-2-yl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile reflects its fused ring system, substituent positions, and functional groups . The molecular formula C₁₅H₁₃N₃O corresponds to a molecular weight of 251.28 g/mol, with the following structural features:
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A pyrido[1,2-a]benzimidazole backbone (fused benzene and pyridine rings)
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Ketone group at position 1
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Isopropyl substituent (-CH(CH₃)₂) at position 3
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Nitrile (-C≡N) at position 4
Key spectral data from infrared (IR) and nuclear magnetic resonance (NMR) studies confirm these features:
Synthesis and Derivative Design
Core Synthesis Methodology
The parent pyrido[1,2-a]benzimidazole system is typically synthesized via cyclocondensation reactions. For this specific derivative:
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Initial Cyclization: Reaction of 1H-benzimidazol-2-yl-acetonitrile with ethyl acetoacetate in the presence of ammonium acetate yields the pyridobenzimidazole-4-carbonitrile precursor .
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Functionalization:
A representative synthesis pathway is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Ethyl acetoacetate, NH₄OAc, Δ | 72–85 |
| 2 | Vilsmeier-Haack formylation | POCl₃, DMF, 0°C → rt | 68 |
| 3 | Isopropyl substitution | i-PrCl, K₂CO₃, DMF, 80°C | 51 |
Derivative Optimization
Structural analogs are synthesized to enhance bioavailability or target affinity:
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Alkylating Agents: Chloroethyl derivatives (e.g., 1-(2-chloroethyl)amino-3-methylpyridobenzimidazole-4-carbonitrile) enable conjugation with DNA-targeting fragments .
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Aminoethyl Modifications: Reactions with ethanolamine or piperidine yield water-soluble derivatives (e.g., 13a-e) .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (logP ≈ 2.8 predicted), enhanced in polar aprotic solvents (DMF, DMSO) .
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Thermal Stability: Decomposition observed above 300°C, with melting points >250°C for most derivatives .
Spectroscopic Fingerprints
Critical diagnostic signals include:
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¹³C NMR: δ 42.95 ppm (NCH₂), δ 44.84 ppm (CH₂Cl) in chlorinated analogs .
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UV-Vis: λ_max 254 nm (π→π* transitions in aromatic system) .
| Derivative | Cell Line (IC₅₀, μM) | Mechanism Implicated |
|---|---|---|
| Parent Compound | HepG2: 8.2 ± 0.9 | Topoisomerase II inhibition |
| Chloroethyl Analog | MCF-7: 3.1 ± 0.4 | DNA alkylation |
| Piperidine Derivative | A549: 5.6 ± 0.7 | Apoptosis induction via Bcl-2 |
Structure-activity relationship (SAR) studies reveal:
Antibacterial and Antiviral Profiles
While primary research focuses on oncology, related benzimidazoles show:
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Gram-positive Activity: MIC 16 μg/mL against S. aureus for morpholine derivatives .
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Antiviral Potential: EC₅₀ 12 μM against HSV-1 in pyrimido[1,2-a]benzimidazole analogs .
Computational and Biochemical Studies
Molecular Docking
Docking simulations (PDB: 1ZXM) predict strong interactions with DNA minor grooves:
ADMET Predictions
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Absorption: Caco-2 permeability 12 × 10⁻⁶ cm/s (moderate oral bioavailability).
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Metabolism: CYP3A4 substrate (t₁/₂ = 4.3 h predicted).
Industrial and Regulatory Status
Patent Landscape
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US Patent 9,850,234: Covers pyridobenzimidazole derivatives as kinase inhibitors (2017).
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WO 2020/153672: Claims combination therapies with immunocheckpoint inhibitors (2020).
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